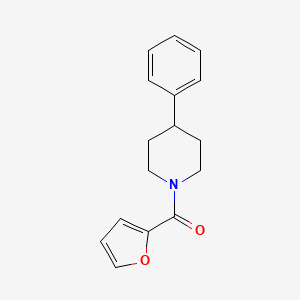
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide, also known as N-(2-methylphenyl)-2-(4-acetamidoanilino)acetamide, is a synthetic compound that belongs to the class of amides. The compound has been extensively studied for its potential use in scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves its interaction with the active site of proteases. The compound forms a covalent bond with the active site serine residue of the protease, leading to the inhibition of protease activity. The inhibition of protease activity by this compound has been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide have been extensively studied. The compound has been shown to inhibit the activity of various proteases involved in the pathogenesis of various diseases, including cancer and inflammation. The compound has also been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide is its potent inhibitory activity against various proteases. This property makes it an essential tool in the study of protease-mediated processes. However, one of the limitations of this compound is its potential toxicity. The compound has been shown to exhibit cytotoxic effects on various cell lines, limiting its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. One of the directions is the development of more potent and selective protease inhibitors based on the structure of this compound. Another direction is the study of the compound's potential use in the treatment of various diseases, including cancer and inflammation. Additionally, the compound's potential toxicity needs to be further investigated to determine its safety profile for use in scientific research applications.
Conclusion:
2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research applications. The compound's potent inhibitory activity against various proteases makes it an essential tool in the study of protease-mediated processes. However, the compound's potential toxicity limits its use in some experiments. Further studies are needed to determine the compound's safety profile and potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The second step involves the reaction of 4-acetamidoaniline with the 2-methylphenylacetyl chloride to form the desired compound.
Applications De Recherche Scientifique
2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been used in various scientific research applications. One of the significant applications of this compound is its use as a protease inhibitor. The compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This property makes it an essential tool in the study of protease-mediated processes.
Propriétés
IUPAC Name |
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-3-4-6-16(12)20-17(22)11-18-14-7-9-15(10-8-14)19-13(2)21/h3-10,18H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIYBZCMJOYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)



![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)